molecular formula C11H12N4O4 B1384524 7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one CAS No. 1156195-94-6

7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one

Cat. No.: B1384524
CAS No.: 1156195-94-6
M. Wt: 264.24 g/mol
InChI Key: PMJWXLFGZLTMEI-UHFFFAOYSA-N
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Description

The compound “7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one” is a chemical substance with the CAS Number: 1156195-94-6 . It has a molecular weight of 264.24 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 7-[(2-methoxyethyl)amino]-6-nitro-4(3H)-quinazolinone . The InChI code for this compound is 1S/C11H12N4O4/c1-19-3-2-12-9-5-8-7(4-10(9)15(17)18)11(16)14-6-13-8/h4-6,12H,2-3H2,1H3,(H,13,14,16) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.24 . It is a powder and is typically stored at room temperature .

Scientific Research Applications

Platelet Aggregation Inhibition

A derivative of 7-nitro-3,4-dihydroquinoline-2(1H)-one exhibits selective inhibitory activity against platelet aggregation. This suggests potential uses in medical contexts where platelet aggregation inhibition is desired, such as in the treatment of cardiovascular diseases (Iyobe et al., 2001).

Anticancer Properties

Compounds related to 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrate significant anticancer properties. They inhibit tumor growth, induce apoptosis, and disrupt tumor vasculature in in vivo studies (Cui et al., 2017).

Antibacterial Activity

Studies on related compounds, such as 6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one, showed negative results in testing for antibacterial activity against various bacterial strains (Arrahman et al., 2016).

Chemical and Spectral Studies

Chemical and spectral studies of related nitro-quinazolines provide insights into their chemical properties and potential applications in various fields like material science and pharmaceuticals (Thakkar & Patel, 1969).

Synthesis Optimization

Research has also focused on the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one, a related compound, to improve production efficiency and yield (Ziyadullaev et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

7-(2-methoxyethylamino)-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c1-19-3-2-12-9-5-8-7(4-10(9)15(17)18)11(16)14-6-13-8/h4-6,12H,2-3H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJWXLFGZLTMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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